molecular formula C7H7BrO2S B172790 Ethyl 5-bromothiophene-3-carboxylate CAS No. 170355-38-1

Ethyl 5-bromothiophene-3-carboxylate

Cat. No. B172790
CAS RN: 170355-38-1
M. Wt: 235.1 g/mol
InChI Key: LUYMKCLOYODOEI-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 5-bromothiophene-3-carboxylate involves the use of aluminium chloride and dichloromethane . The mixture is heated under reflux for several hours to yield the product .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromothiophene-3-carboxylate consists of a thiophene ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.1 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 151 . It has a boiling point of 261°C at 760 mmHg .

Scientific Research Applications

Organic Synthesis Building Block

Ethyl 5-bromothiophene-3-carboxylate is widely used as a building block in organic synthesis. It can be utilized to construct various thiophene derivatives which are important in the development of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound serves as a precursor for creating polymers and small molecules that are integral to the development of organic electronics, including organic photovoltaic cells and light-emitting diodes (LEDs) .

Pharmaceutical Research

Researchers use Ethyl 5-bromothiophene-3-carboxylate to synthesize compounds with potential therapeutic applications. It’s particularly useful in creating molecules that may act as inhibitors or activators of biological pathways .

Agrochemical Development

This compound is also employed in the synthesis of agrochemicals. Its derivatives can be designed to function as herbicides, pesticides, or fungicides, contributing to agricultural productivity .

Chemical Synthesis Studies

Ethyl 5-bromothiophene-3-carboxylate is used in studies exploring new chemical synthesis methods, including green chemistry approaches and novel catalytic systems .

Conjugated Polymer Synthesis

It is a key ingredient in the synthesis of regioregular thiophene-based polymers, which have applications in electronics and renewable energy technologies .

Nanotechnology

In nanotechnology, derivatives of Ethyl 5-bromothiophene-3-carboxylate are used to modify surface properties of nanoparticles, which can be applied in drug delivery systems and diagnostic tools .

Analytical Chemistry

Lastly, it finds use in analytical chemistry as a standard or reference compound when studying thiophene-based structures and their behavior under various conditions .

Safety And Hazards

Ethyl 5-bromothiophene-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYMKCLOYODOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571073
Record name Ethyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromothiophene-3-carboxylate

CAS RN

170355-38-1
Record name 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170355-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-thiophene-3-carboxylic acid (14.5 g, 70 mmol) was dissolved in SOCl2 and the mixture was refluxed for 2 hours. The mixture was concentrated under reduced pressure to give a yellow oil. The oil was was dissolved in EtOH and the mixture was refluxed for 1 hour, then concentrated under reduced pressure to give 5-bromo-thiophene-3-carboxylic acid ethyl ester as an oil (16.46 g, quantitative).
Quantity
14.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

20 g (147 mmol) of aluminum chloride are added portionwise to a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane, cooled beforehand to 0° C. The reaction medium is warmed to room temperature and a solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added. After reaction for 50 minutes at room temperature, the reaction medium is poured into a water+ice mixture and extracted with dichloromethane. The organic phase is dried over magnesium sulfate, filtered and evaporated under vacuum. The residue obtained is purified by chromatography on a column of silica eluted with a 9/1 heptane/ethyl acetate mixture. 9 g (57%) of ethyl 5-bromothiophene-3-carboxylate are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-bromo-thiophene-3-carboxylic acid (18.2 g, 0.09 mol) was dissolved in absolute ethanol (150 ml) and H2SO4 (5 ml), and the mixture was refluxed for 5 hours. The mixture was concentrated under vacuum to give a yellow oil, then diluted with a mixture of ethyl acetate (100 ml) and saturated brine (200 ml), and mixed, let standing for layer separation. The aqueous layer was washed with ethyl acetate (25 ml twice). The extract and the organic layer was adjusted with Na2CO3 (10%) to pH=8, and the organic phase was separated and washed with saturated brine to pH=7, dried over anhydrous Na2SO4 over night. The organic layer was concentrated under reduced pressure to give 5-bromo-thiophene-3-carboxylic acid ethyl ester as yellow oil (15 g).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

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